2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Historical Development of Triazolopyridazine Derivatives
Triazolopyridazine derivatives emerged as a significant class of heterocyclic compounds in the late 20th century, initially explored for their antidepressant properties. Early examples like trazodone, a triazolopyridine derivative, demonstrated the therapeutic potential of fused triazole-azine systems. By the 2000s, research shifted toward kinase inhibition, with triazolopyridazines gaining attention for their ability to modulate oncogenic targets such as c-Met. The synthesis of 8-chloro-6-methyl-triazolo[4,3-b]pyridazine in 2001 marked a pivotal advancement, enabling structural diversification via nucleophilic substitution. Subsequent studies, including the design of N-linked triazolopyridazines in 2009, resolved pharmacokinetic challenges associated with cytochrome P450 inhibition, paving the way for optimized derivatives.
Significance in Medicinal Chemistry Research
Triazolopyridazines occupy a critical niche in medicinal chemistry due to their dual role as rigid scaffolds and pharmacophoric elements. Their planar structure facilitates π-π stacking with kinase hinge regions, while nitrogen-rich cores enable hydrogen bonding with catalytic residues. The compound under analysis exemplifies this duality, incorporating a sulfonamide group to enhance solubility and a thiazole ring to augment target affinity. Such derivatives are frequently prioritized in high-throughput screening campaigns for oncology targets, reflecting their adaptability to structure-activity relationship (SAR) optimization.
Position Within Contemporary Pharmaceutical Research
Current pharmaceutical research emphasizes selective kinase inhibitors with reduced off-target effects. The compound’s design aligns with this trend, as evidenced by its structural similarity to class II c-Met inhibitors such as Foretinib. Recent studies on triazolopyridazine derivatives, including tetramethylpiperidinyl analogs, demonstrate IC~50~ values in the nanomolar range against cancer cell lines, underscoring their translational potential. The integration of a 4-methylthiazol-2-yl acetamide moiety in this compound suggests a deliberate strategy to exploit thiazole-mediated interactions with ATP-binding pockets, a feature shared with FDA-approved kinase inhibitors.
Structural Classification and Nomenclature Analysis
The compound’s IUPAC name systematically describes its architecture:
- Core : Triazolo[4,3-b]pyridazine, a bicyclic system with a triazole ring (positions 1-2-4) fused to pyridazine at positions 4 and 3.
- Substituents :
- Position 3 : 2-(4-Methylphenylsulfonamido)ethyl group, introducing a sulfonamide-linked aromatic moiety.
- Position 6 : Thioether bridge connecting to an acetamide group, which is further substituted with a 4-methylthiazol-2-yl ring.
This nomenclature adheres to fusion priority rules, wherein the pyridazine ring is designated the base component, and the triazole is numbered to minimize locants.
Pharmacophoric Relevance of Core Structural Components
The compound’s pharmacophore comprises four critical elements:
Properties
IUPAC Name |
2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3S3/c1-13-3-5-15(6-4-13)33(29,30)21-10-9-17-25-24-16-7-8-19(26-27(16)17)31-12-18(28)23-20-22-14(2)11-32-20/h3-8,11,21H,9-10,12H2,1-2H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYTFNWHAGZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC(=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 396.55 g/mol. The structure features a triazolo-pyridazin moiety, which is known for various pharmacological activities.
Research indicates that compounds similar to this structure often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The specific mechanisms may include:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been shown to inhibit enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Studies suggest that such compounds can induce apoptosis in cancer cells through the activation of caspases.
- Antioxidant Activity : The thiazole moiety may contribute to the antioxidant properties, reducing oxidative stress in cells.
Biological Activity Data
| Biological Activity | IC50 (μM) | Reference |
|---|---|---|
| Antitumor Activity | 1.30 | |
| HDAC Inhibition | 95.48 | |
| Antimicrobial Activity | TBD | TBD |
Case Studies
- Antitumor Efficacy
- HDAC Inhibition
-
Antimicrobial Potential
- While specific data on antimicrobial activity is still being compiled, preliminary studies indicate that related compounds exhibit broad-spectrum antimicrobial properties against various pathogens.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with key analogs:
Physicochemical and Spectroscopic Comparisons
- NMR Analysis : highlights that substituents on analogous triazolo-pyridazin derivatives alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). The target compound’s 4-methylthiazol-2-yl group may induce distinct deshielding effects compared to fluorophenyl or ethoxyphenyl analogs .
- Solubility : The 4-methylphenylsulfonamidoethyl group increases hydrophobicity relative to polar substituents like ethoxy or sulfamoyl () .
- Thermal Stability: Quinazolinone analogs () exhibit high melting points (>250°C), suggesting that the triazolo-pyridazin core may confer similar stability .
Key Research Findings
Substituent-Driven Properties: The 4-methylthiazol-2-yl group offers steric bulk and electron-donating effects, contrasting with ’s electron-withdrawing 4-fluorophenyl group . The thioether linkage improves metabolic stability compared to ether or ester analogs (e.g., ’s nitroquinoxaline derivative) .
Spectroscopic Signatures :
- NMR data () suggest that regions near substituents (e.g., sulfonamidoethyl) exhibit significant chemical shift variations, aiding structural elucidation .
Lumping Strategy Relevance :
- ’s lumping approach groups compounds with shared cores (e.g., triazolo-pyridazin), enabling predictive modeling of reactivity or bioactivity .
Q & A
How can the synthetic route for this compound be optimized to improve yield and purity?
Category: Advanced
Answer:
Optimization requires a Design of Experiments (DoE) approach to evaluate variables like reaction temperature, solvent polarity, and catalyst loading. For example, demonstrates that substituting aromatic carboxylic acids with electron-withdrawing groups (e.g., 4-fluorostyryl) in triazolo-thiadiazole synthesis improved yields to 73% via microwave-assisted condensation . Flow chemistry methods (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability by controlling reaction parameters in continuous flow systems . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol (as in ) is critical for purity .
What in vitro assays are recommended for preliminary evaluation of biological activity?
Category: Basic
Answer:
Begin with cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity. highlights thiazole derivatives’ antimicrobial and anticancer properties, suggesting agar diffusion assays for antibacterial activity and kinase inhibition assays (e.g., EGFR or VEGFR) for mechanistic insights . Dose-response curves (IC₅₀ values) and time-kill kinetics should be prioritized for quantitative analysis.
How can the compound’s structure be confirmed post-synthesis?
Category: Basic
Answer:
Use a combination of ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons in triazolo-pyridazine rings) and FT-IR (e.g., 1650–1700 cm⁻¹ for C=O stretches in acetamide) . High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺). Single-crystal X-ray diffraction ( ) provides definitive structural validation, particularly for resolving stereochemical ambiguities in sulfonamide and thiazole moieties .
What safety precautions are necessary during handling?
Category: Basic
Answer:
Refer to GHS classifications in : wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks (acute toxicity: OSHA HCS Category 4). In case of spills, avoid dust generation and dispose of waste in sealed containers . Pre-screen for sensitization using in vitro assays (e.g., KeratinoSens™) before in vivo studies.
How can target engagement and mechanistic pathways be elucidated?
Category: Advanced
Answer:
Employ phosphoproteomics or thermal shift assays to identify binding targets. notes imidazo-pyrimidine derivatives as phosphodiesterase inhibitors, suggesting competitive inhibition assays with fluorescent substrates (e.g., cAMP/cGMP) . Molecular docking (AutoDock Vina) can model interactions with kinase ATP-binding pockets, guided by crystallographic data from analogs (e.g., ) .
What strategies are effective for structure-activity relationship (SAR) studies?
Category: Advanced
Answer:
Systematically modify substituents:
- Replace the 4-methylthiazole with bulkier groups (e.g., 4-phenylthiazole) to assess steric effects on binding .
- Substitute the sulfonamide ethyl linker with carboxamide or ether variants to evaluate hydrophilicity ( ) .
- Test halogenated analogs (e.g., Cl or Br at the phenylsulfonamide) to enhance metabolic stability . Biological data should be analyzed using multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity.
How can analytical methods be validated for stability studies?
Category: Advanced
Answer:
Use UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to monitor degradation products under stress conditions (heat, light, pH). reports stability in ethanol at 4°C for 6 months; validate with accelerated stability testing (40°C/75% RH for 3 months) . Quantify impurities via peak area normalization (ICH Q3A/B guidelines).
How should contradictory data in biological assays be addressed?
Category: Advanced
Answer:
Replicate experiments with standardized protocols (e.g., cell passage number, serum batch). For discrepancies in IC₅₀ values (e.g., vs. 13), validate assay conditions (ATP concentration in kinase assays, incubation time) . Use orthogonal assays (e.g., Western blot for target protein inhibition) to confirm activity. Statistical tools (e.g., Grubbs’ test) can identify outliers in datasets.
What crystallographic techniques resolve conformational ambiguities?
Category: Advanced
Answer:
Single-crystal X-ray diffraction ( ) is gold-standard. Grow crystals via vapor diffusion (e.g., ethanol/water mixture). For flexible regions (e.g., thioacetamide side chain), use low-temperature (100 K) data collection to reduce thermal motion artifacts. Refinement software (SHELXL) can model disorder in sulfonamide groups .
What challenges arise during scale-up, and how are they mitigated?
Category: Advanced
Answer:
Scale-up issues include exothermic reactions (e.g., triazolo ring cyclization) and poor solubility. recommends stepwise addition of reagents in THF under N₂ to control temperature . For solubility, switch to polar aprotic solvents (DMF/DMSO) during later stages. Continuous flow systems ( ) minimize batch variability and improve heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
